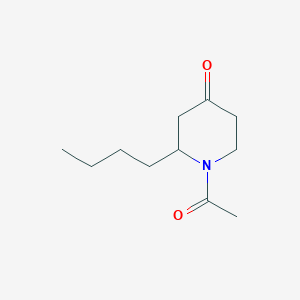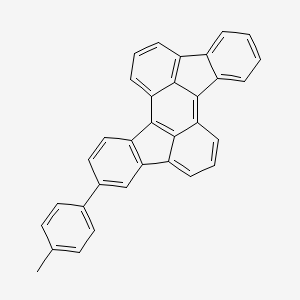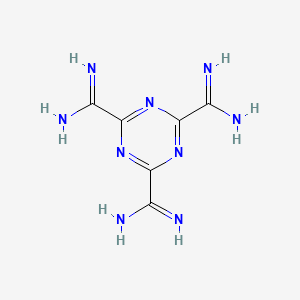
7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione: is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring system with a methyl group at the 7a position and a dihydro functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Methyl Group: The methyl group at the 7a position can be introduced using methylation reactions, often employing reagents like methyl iodide or dimethyl sulfate.
Reduction to Dihydro Form: The dihydro functionality can be introduced through reduction reactions, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors for efficient cyclization.
Catalytic Methylation: Employing catalytic systems to enhance the methylation step.
Optimized Reduction Processes: Using advanced reduction techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Further reduction can yield fully saturated analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of electrophiles and nucleophiles under acidic or basic conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Analogs: Fully saturated benzofuran derivatives.
Substituted Compounds: Benzofuran derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology
Pharmacological Studies: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a scaffold for the development of new therapeutic agents.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound without the methyl and dihydro functionalities.
7-Methylbenzofuran: Similar structure but lacks the dihydro functionality.
Dihydrobenzofuran: Lacks the methyl group at the 7a position.
Uniqueness
Structural Features: The presence of both the methyl group and dihydro functionality at specific positions makes 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione unique.
Reactivity: The compound’s unique structure influences its reactivity and the types of reactions it can undergo.
Applications: Its distinct properties make it suitable for specific applications in research and industry that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
856016-89-2 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
7a-methyl-6,7-dihydro-3H-2-benzofuran-1,5-dione |
InChI |
InChI=1S/C9H10O3/c1-9-3-2-7(10)4-6(9)5-12-8(9)11/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
OFBXRVQPERKFBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(=O)C=C1COC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)




